Strombine

Description

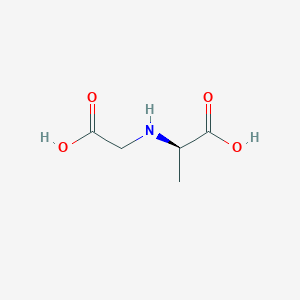

Structure

3D Structure

Properties

CAS No. |

66642-87-3 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2R)-2-(carboxymethylamino)propanoic acid |

InChI |

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |

InChI Key |

XYUPSBLFPTWJLC-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NCC(=O)O |

Canonical SMILES |

CC(C(=O)O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolic Pathway of Strombine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, an opine, is a significant metabolite in the anaerobic metabolism of many marine invertebrates. Its synthesis and degradation are catalyzed by the enzyme this compound dehydrogenase (SDH), a member of the opine dehydrogenase family. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its biochemical reactions, enzymatic kinetics, and the methodologies used for its study. A detailed examination of the purification and characterization of this compound dehydrogenase is presented, along with established protocols for its quantification. This document is intended to serve as a valuable resource for researchers in marine biology, biochemistry, and drug development who are interested in the metabolic adaptations of marine organisms and the potential applications of their unique biochemical pathways.

Introduction

In marine invertebrates, particularly mollusks, opine dehydrogenases play a crucial role in maintaining redox balance during periods of anoxia or hypoxia. These enzymes catalyze the reductive condensation of an amino acid with an α-keto acid, utilizing NADH as a reducing equivalent. This compound, formed from the condensation of glycine (B1666218) and pyruvate (B1213749), is one such opine. The reversible nature of this reaction allows for the regeneration of NAD+ and the accumulation of opines as temporary anaerobic end products. Understanding the metabolic pathway of this compound provides insights into the physiological adaptations of these organisms to their environment and may offer novel targets for biochemical research and drug development.

The this compound Metabolic Pathway

The metabolic pathway of this compound consists of a single, reversible reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22), also known as N-(carboxymethyl)-D-alanine:NAD+ oxidoreductase (glycine-forming).[1]

Synthesis of this compound (Forward Reaction): Under anaerobic conditions, pyruvate, the end product of glycolysis, is reductively condensed with glycine to form this compound. This reaction is coupled with the oxidation of NADH to NAD+, thus regenerating the NAD+ required for continued glycolytic flux.

Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O

Degradation of this compound (Reverse Reaction): When aerobic conditions are restored, the accumulated this compound can be oxidized back to pyruvate and glycine, with the concomitant reduction of NAD+ to NADH. The pyruvate can then enter the citric acid cycle for complete oxidation.

This compound + NAD+ + H2O ⇌ Pyruvate + Glycine + NADH + H+

Catalytic Mechanism

The catalytic mechanism of this compound dehydrogenase, like other opine dehydrogenases, is proposed to follow a random-order ternary-complex mechanism. This implies that the enzyme can bind its three substrates (pyruvate, glycine, and NADH for the forward reaction) in any order to form a quaternary complex before the catalytic reaction occurs. Similarly, the products (this compound and NAD+) can also be released in any order.

Quantitative Data

The kinetic parameters of this compound dehydrogenase have been characterized in several marine invertebrates. The following table summarizes the available data for the enzyme purified from the foot muscle of the hard clam, Meretrix lusoria.[2]

| Substrate | Apparent K_m (mM) | Apparent V_max (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Forward Reaction | 7.4 - 7.6 | 45 - 46 | ||

| Pyruvate | 0.45 ± 0.04 | 45.5 ± 1.5 | ||

| Glycine | 35.7 ± 2.1 | 48.8 ± 1.2 | ||

| L-Alanine | 22.2 ± 1.8 | 52.1 ± 1.8 | ||

| NADH | 0.021 ± 0.002 | 46.5 ± 1.6 | ||

| Reverse Reaction | 9.0 | 45 - 46 | ||

| This compound | 11.8 ± 0.9 | 12.5 ± 0.6 | ||

| Alanopine (B6598112) | 8.3 ± 0.7 | 15.2 ± 0.8 | ||

| NAD+ | 0.11 ± 0.01 | 12.8 ± 0.7 |

Data from Lee et al. (2011) for this compound dehydrogenase from Meretrix lusoria.[2]

Experimental Protocols

Purification of this compound Dehydrogenase from Meretrix lusoria

This protocol is adapted from Lee et al. (2011).[2]

1. Tissue Homogenization:

-

Dissect the foot muscle from fresh or frozen hard clams.

-

Homogenize the tissue in 3 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA and 1 mM β-mercaptoethanol.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

2. Ammonium (B1175870) Sulfate (B86663) Fractionation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation, while stirring on ice.

-

After 30 minutes, centrifuge at 10,000 x g for 20 minutes.

-

Add ammonium sulfate to the resulting supernatant to bring it to 70% saturation.

-

Stir for 30 minutes and centrifuge as before.

-

Resuspend the pellet in a minimal volume of the homogenization buffer.

3. Gel Filtration Chromatography:

-

Apply the resuspended pellet to a Sephacryl S-200 column equilibrated with the homogenization buffer.

-

Elute the protein with the same buffer and collect fractions.

-

Assay the fractions for this compound dehydrogenase activity and pool the active fractions.

4. Ion-Exchange Chromatography:

-

Apply the pooled active fractions to a DEAE-Sepharose column pre-equilibrated with the homogenization buffer.

-

Wash the column with the same buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in the homogenization buffer.

-

Collect fractions and assay for this compound dehydrogenase activity. Pool the active fractions.

5. Affinity Chromatography:

-

Apply the pooled fractions from the previous step to a Blue Sepharose CL-6B column equilibrated with the homogenization buffer.

-

Wash the column extensively with the equilibration buffer.

-

Elute the this compound dehydrogenase with a linear gradient of 0-2 mM NADH in the homogenization buffer.

-

Collect fractions, assay for activity, and pool the purified enzyme.

This compound Dehydrogenase Activity Assay

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH.

Assay for the Forward Reaction (this compound Synthesis):

-

The reaction mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 7.5), 2 mM pyruvate, 100 mM glycine, and 0.2 mM NADH.

-

The reaction is initiated by the addition of the enzyme solution.

-

The decrease in absorbance at 340 nm is monitored.

Assay for the Reverse Reaction (this compound Degradation):

-

The reaction mixture (1 ml) contains 100 mM Tris-HCl buffer (pH 9.0), 20 mM this compound, and 2 mM NAD+.

-

The reaction is initiated by the addition of the enzyme solution.

-

The increase in absorbance at 340 nm is monitored.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method is based on the protocol described by Fiore et al. (1984).[3]

1. Sample Preparation:

-

Homogenize tissue samples in 4 volumes of ice-cold 0.6 M perchloric acid.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge to remove the KClO4 precipitate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

2. HPLC System and Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 50 mM sodium phosphate (B84403) buffer (pH 6.5) containing 5% methanol.

-

Flow Rate: 1.0 ml/min.

-

Detection: Post-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection (Excitation: 340 nm, Emission: 455 nm).

3. Post-Column Derivatization:

-

The column effluent is mixed with the OPA reagent (e.g., 100 mg OPA in 10 ml ethanol, 90 ml 0.1 M sodium borate (B1201080) buffer pH 9.5, and 0.1 ml β-mercaptoethanol).

-

The mixture then passes through a reaction coil to allow for derivatization before entering the fluorescence detector.

Mandatory Visualizations

This compound Metabolic Pathway

Caption: The reversible metabolic pathway of this compound.

Experimental Workflow for this compound Dehydrogenase Purification

Caption: Workflow for the purification of this compound dehydrogenase.

Conclusion

The metabolic pathway of this compound, centered around the activity of this compound dehydrogenase, is a key adaptation for anaerobic energy production in many marine invertebrates. This technical guide has provided a detailed overview of this pathway, including its biochemical basis, kinetic properties, and the experimental methodologies for its investigation. The provided data and protocols offer a solid foundation for researchers to further explore the physiological roles of opines and the potential applications of opine dehydrogenases in various fields. Future research may focus on the structural biology of this compound dehydrogenase to elucidate the molecular basis of its catalytic mechanism and substrate specificity, as well as exploring the regulatory mechanisms that control this compound metabolism in vivo.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Strombine Biosynthesis in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strombine is an opine, a class of amino acid derivatives, found in a variety of marine invertebrates, particularly molluscs. It plays a crucial role in maintaining cellular redox balance during periods of anaerobiosis, such as intense muscular activity or exposure to hypoxic environments. The biosynthesis of this compound is a key adaptive mechanism for these organisms, allowing for sustained energy production when oxygen is limited. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis, including the enzymatic pathway, quantitative data on enzyme kinetics, detailed experimental protocols, and the regulatory signaling pathways involved. This information is of significant interest to researchers in marine biology, comparative physiology, and enzymology, as well as to professionals in drug development exploring novel metabolic pathways.

The Core Biosynthetic Pathway

This compound is synthesized through the reductive condensation of a keto acid and an amino acid. The primary substrates for this compound biosynthesis are pyruvate (B1213749) and glycine (B1666218) . This reaction is catalyzed by the enzyme This compound dehydrogenase (EC 1.5.1.22), a member of the opine dehydrogenase family. The reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the reducing equivalents.

The overall reaction is as follows:

Pyruvate + Glycine + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O

This compound dehydrogenase exhibits a degree of substrate promiscuity and can sometimes utilize alanine (B10760859) in place of glycine, leading to the production of alanopine (B6598112). The relative production of this compound and alanopine can vary between species and even between different tissues within the same organism.[1][2]

Quantitative Data on this compound Dehydrogenase Kinetics

The kinetic properties of this compound dehydrogenase have been characterized in several marine invertebrates. These parameters are crucial for understanding the enzyme's efficiency and its regulation under different physiological conditions. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insight into substrate affinity.

| Marine Invertebrate Species | Tissue | Km (Glycine) (mM) | Km (Pyruvate) (mM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Meretrix lusoria (Hard Clam) | Foot Muscle | 15.4 | 0.43 | 7.4 - 7.6 | 45 - 46 | [3] |

| Strombus luhuanus | Pedal Retractor Muscle | - | Similar to Octopine Dehydrogenase | Similar to Octopine Dehydrogenase | - | [1] |

| Mercenaria mercenaria (Cherrystone Clam) | Foot Muscle | - | - | - | - | [4] |

Note: Data for a wider range of species is still needed for a comprehensive comparative analysis.

Experimental Protocols

Purification of this compound Dehydrogenase from Marine Invertebrate Tissue

This protocol is a generalized procedure based on methods described for the partial purification of this compound dehydrogenase from the foot muscle of the cherrystone clam, Mercenaria mercenaria.[4] Modifications may be necessary depending on the specific species and tissue.

Materials:

-

Marine invertebrate tissue (e.g., foot muscle)

-

Homogenization buffer: 50 mM imidazole-HCl (pH 7.0), 15 mM 2-mercaptoethanol

-

Dialysis buffer: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol

-

DEAE-Sephadex A-50 resin

-

Elution buffer A: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol

-

Elution buffer B: 25 mM imidazole-HCl (pH 7.5), 7 mM 2-mercaptoethanol, 1 M KCl

-

Hydroxyapatite (B223615) resin

-

Phosphate (B84403) gradient buffers for hydroxyapatite chromatography

-

Centrifuge, spectrophotometer, chromatography columns and system

Procedure:

-

Homogenization: Homogenize the fresh or frozen tissue in 5 volumes of ice-cold homogenization buffer using a tissue homogenizer.

-

Centrifugation: Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C to remove cellular debris.

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the supernatant to achieve 45% saturation while stirring on ice.

-

After 30 minutes of stirring, centrifuge at 30,000 x g for 20 minutes at 4°C.

-

Discard the pellet and add ammonium sulfate to the supernatant to reach 65% saturation.

-

Stir for 30 minutes and centrifuge as before.

-

Resuspend the pellet containing the enzyme activity in a minimal volume of dialysis buffer.

-

-

Dialysis: Dialyze the resuspended pellet against the dialysis buffer overnight with several buffer changes to remove excess ammonium sulfate.

-

Ion-Exchange Chromatography:

-

Apply the dialyzed sample to a DEAE-Sephadex A-50 column pre-equilibrated with elution buffer A.

-

Wash the column with elution buffer A to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of 0-1 M KCl in elution buffer A.

-

Collect fractions and assay for this compound dehydrogenase activity.

-

-

Hydroxyapatite Chromatography:

-

Pool the active fractions from the ion-exchange chromatography.

-

Apply the pooled fractions to a hydroxyapatite column pre-equilibrated with a low concentration phosphate buffer.

-

Elute the enzyme using a linear gradient of increasing phosphate concentration.

-

Collect fractions and assay for activity.

-

-

Purity Assessment: Assess the purity of the final enzyme preparation using SDS-PAGE.

Spectrophotometric Assay of this compound Dehydrogenase Activity

This assay measures the rate of NADH oxidation at 340 nm, which is proportional to the this compound dehydrogenase activity.[5]

Reagents:

-

Assay buffer: 100 mM Tris-HCl (pH 7.5)

-

NADH solution: 10 mM in assay buffer

-

Pyruvate solution: 100 mM in assay buffer

-

Glycine solution: 1 M in assay buffer

-

Enzyme preparation (purified or crude extract)

Procedure:

-

In a 1 ml cuvette, combine:

-

850 µl of assay buffer

-

50 µl of NADH solution (final concentration 0.5 mM)

-

50 µl of pyruvate solution (final concentration 5 mM)

-

25 µl of glycine solution (final concentration 25 mM)

-

-

Mix the contents of the cuvette by inversion.

-

Place the cuvette in a spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 25 µl of the enzyme preparation.

-

Immediately start recording the decrease in absorbance at 340 nm for several minutes.

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/ml) = (ΔA340/min) / (ε * l) * Vtotal / Venzyme where:

-

ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1)

-

l is the path length of the cuvette (usually 1 cm)

-

Vtotal is the total volume of the assay (1 ml)

-

Venzyme is the volume of the enzyme solution added (0.025 ml)

-

-

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated to meet the metabolic demands of the organism, particularly in response to hypoxia.

Hypoxia-Inducible Factor (HIF) Signaling

Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen.[6][7] In marine invertebrates, HIF-1α is stabilized under hypoxic conditions and activates the transcription of genes involved in anaerobic metabolism. While direct binding of HIF-1α to the promoter of the this compound dehydrogenase gene has yet to be definitively demonstrated in all species, the upregulation of opine dehydrogenases, including this compound dehydrogenase, during hypoxia strongly suggests a role for HIF-1 in its regulation.[8][9]

Caption: Hypoxia-Inducible Factor (HIF-1) signaling pathway regulating this compound dehydrogenase gene expression.

cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway is a ubiquitous second messenger system involved in the regulation of a wide array of cellular processes, including metabolism.[10] In the context of this compound biosynthesis, this pathway may be involved in the post-translational modification and acute regulation of this compound dehydrogenase activity. For instance, phosphorylation of the enzyme by PKA could modulate its kinetic properties, leading to a more rapid response to changes in energy demand. However, direct evidence for the phosphorylation of this compound dehydrogenase by PKA in marine invertebrates is currently limited and requires further investigation.

Caption: Proposed cAMP/PKA signaling pathway for the regulation of this compound dehydrogenase activity.

Experimental Workflow for Studying this compound Biosynthesis

A typical workflow for investigating this compound biosynthesis in a new species of marine invertebrate would involve the following steps:

Caption: A general experimental workflow for the study of this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound is a vital metabolic adaptation in many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. This compound dehydrogenase is the key enzyme in this pathway, and its activity is regulated by both transcriptional and potentially post-translational mechanisms in response to physiological cues such as hypoxia.

While significant progress has been made in understanding this pathway, several areas warrant further investigation. A more comprehensive comparative analysis of the kinetic properties of this compound dehydrogenase across a wider range of marine invertebrate species would provide valuable insights into the evolutionary adaptation of this enzyme. Furthermore, elucidating the precise molecular mechanisms by which signaling pathways, such as HIF-1 and cAMP/PKA, directly regulate this compound dehydrogenase expression and activity will be crucial for a complete understanding of this important metabolic process. The development of specific inhibitors for this compound dehydrogenase could also serve as valuable tools for studying anaerobic metabolism and may have potential applications in controlling invasive species or in aquaculture. The information presented in this guide provides a solid foundation for researchers and professionals to further explore the fascinating world of this compound biosynthesis and its implications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. The cAMP-dependent phosphorylation footprint in response to heat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kenstoreylab.com [kenstoreylab.com]

- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 6. Transcriptional Regulation by Hypoxia Inducible Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epitranscriptomic regulation of HIF-1: bidirectional regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1α interacting with miR-2013-3p regulates pathogen-induced energy production changes via targeting glutamate dehydrogenase in the sea urchin Strongylocentrotus intermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of cAMP-dependent protein kinase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and Properties of White Muscle Lactate Dehydrogenase from the Anoxia-Tolerant Turtle, the Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Convergent Roles of Strombine and Alanopine in Anaerobic Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of anaerobic metabolism, particularly in marine invertebrates, the production of lactate (B86563) is often supplanted by the synthesis of alternative end products known as opines. This guide delves into the core of this metabolic adaptation, focusing on two key opines: strombine and alanopine (B6598112). These imino acids play a pivotal role in maintaining redox balance and ensuring the continued operation of glycolysis under hypoxic or anoxic conditions. This document provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, physiological significance, and experimental methodologies related to this compound and alanopine, offering a valuable resource for researchers in marine biology, comparative physiology, and drug development seeking to understand or exploit these unique metabolic pathways.

Introduction: Beyond Lactate in Anaerobic Glycolysis

Under anaerobic conditions, the regeneration of NAD+ from NADH is crucial for the continuation of glycolysis and the production of ATP.[1][2][3][4][5] While vertebrates primarily rely on the conversion of pyruvate (B1213749) to lactate, many marine invertebrates have evolved alternative pathways that culminate in the formation of opines.[1][2] These pathways are catalyzed by a class of enzymes called opine dehydrogenases, which reductively condense pyruvate with an amino acid.[1][2] This process serves the same fundamental purpose as lactate dehydrogenase: to oxidize NADH to NAD+, thereby maintaining the cellular redox balance and allowing for sustained ATP production through glycolysis.[1][2]

This guide focuses on two prominent opines, this compound and alanopine, which are formed from the condensation of pyruvate with glycine (B1666218) and L-alanine, respectively.[6][7] We will explore the enzymes responsible for their synthesis, their tissue-specific distribution, their physiological roles in response to environmental and functional anaerobiosis, and the experimental techniques used to study them.

The Central Players: this compound and Alanopine Dehydrogenases

The synthesis of this compound and alanopine is catalyzed by this compound dehydrogenase (EC 1.5.1.x) and alanopine dehydrogenase (EC 1.5.1.x), respectively. These enzymes are NAD+-dependent oxidoreductases that catalyze the reversible reductive condensation of pyruvate with an amino acid.[6]

Reaction Schematics:

-

This compound formation: Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O[6]

-

Alanopine formation: Pyruvate + L-Alanine + NADH + H+ ⇌ Alanopine + NAD+ + H2O

It is important to note that some opine dehydrogenases exhibit broad substrate specificity. For instance, the enzyme first identified as "alanopine dehydrogenase" from the oyster Crassostrea gigas was later found to catalyze the formation of both alanopine and this compound with similar efficiency.[6] However, distinct, tissue-specific forms of these enzymes often exist within a single organism, displaying preferential affinity for either glycine or alanine (B10760859).[6]

Tissue-Specific Distribution and Isozymes

The distribution of this compound and alanopine dehydrogenases is often tissue-specific, reflecting the different metabolic demands and amino acid pools of various organs. For example, in the cherrystone clam Mercenaria mercenaria, alanopine dehydrogenase is the predominant form in the gill and mantle, while this compound dehydrogenase is more abundant in the adductor and foot muscles.[6] This differential distribution, coupled with the varying concentrations of free alanine and glycine in these tissues, dictates which opine is the primary end product of anaerobic glycolysis.[6]

Quantitative Data on Opine Metabolism

The following tables summarize key quantitative data related to this compound and alanopine metabolism from various studies. This information provides a comparative look at enzyme kinetics and physiological concentrations of these opines.

Table 1: Kinetic Properties of this compound and Alanopine Dehydrogenases

| Enzyme and Source | Substrate | Apparent Km (mM) | Reference |

| Alanopine Dehydrogenase (Gill, Mercenaria mercenaria) | L-Alanine | 28 ± 2.1 | [6] |

| Glycine | 291 ± 40 | [6] | |

| Pyruvate | 0.38 ± 0.05 | [6] | |

| This compound Dehydrogenase (Foot Muscle, Mercenaria mercenaria) | L-Alanine | 242 ± 11 | [6] |

| Glycine | 173 ± 1.3 | [6] | |

| Pyruvate | 0.32 ± 0.04 | [6] | |

| This compound Dehydrogenase (Mytilus edulis) | L-Alanine | 40 | [8] |

| Glycine | 40 | [8] | |

| Alanopine Dehydrogenase (Mytilus edulis) | L-Alanine | 10 | [8] |

| Glycine | 50 | [8] | |

| Alanopine Dehydrogenase (Strombus luhuanus) | Pyruvate | ~0.3 | [9][10] |

| NADH | ~0.02 | [9][10] | |

| Octopine Dehydrogenase (Strombus luhuanus) | Pyruvate | ~0.4 | [9][10] |

| NADH | ~0.02 | [9][10] |

Table 2: Tissue Concentrations of this compound and Alanopine under Different Conditions

| Organism and Tissue | Condition | Alanopine (μmol/g wet wt) | This compound (μmol/g wet wt) | Reference |

| Crassostrea virginica (Mantle) | 2h Recovery from Anoxia | 1.3 | Not Reported | [11] |

| Crassostrea virginica (Gill) | 2h Recovery from Anoxia | 0.5 | Not Reported | [11] |

| Crassostrea virginica (Adductor Muscle) | 2h Recovery from Anoxia | 2.0 | 2.7 | [11] |

| Mercenaria mercenaria (Foot Muscle) | Aerobic | - | - | [6] |

| Free Alanine | 18.9 | - | [6] | |

| Free Glycine | 8.0 | - | [6] | |

| Mercenaria mercenaria (Gill) | Aerobic | - | - | [6] |

| Free Alanine | 3.8 | - | [6] | |

| Free Glycine | 2.9 | - | [6] |

Physiological Significance

The primary role of this compound and alanopine formation is to sustain anaerobic glycolysis by re-oxidizing NADH to NAD+.[1][2] This is particularly crucial for marine invertebrates that experience frequent periods of environmental hypoxia (e.g., during low tides) or functional anoxia (e.g., burst muscle activity).[6] Unlike lactate accumulation, which can lead to a significant drop in intracellular pH, the production of opines, which are secondary amines, has a less pronounced effect on pH, potentially allowing for longer periods of anaerobic energy production.[2]

Interestingly, in some species like the oyster Crassostrea virginica, alanopine and this compound do not accumulate during anoxia itself but rather during the initial phase of aerobic recovery.[11] This suggests a role for these opines in managing the metabolic demands of transitioning back to aerobic respiration.[11]

Experimental Protocols

Opine Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining the activity of this compound or alanopine dehydrogenase by monitoring the oxidation of NADH at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Triethanolamine (B1662121) buffer (100 mM, pH 7.0)

-

2-Mercaptoethanol (2 mM)

-

Amino acid solution (L-alanine or glycine, 150 mM)

-

Pyruvate solution (2 mM)

-

NADH solution (0.1 mM)

-

Tissue homogenate or purified enzyme solution

Procedure:

-

Prepare a reaction mixture in a cuvette containing triethanolamine buffer, 2-mercaptoethanol, the specific amino acid (alanine or glycine), and NADH.

-

Incubate the mixture at a constant temperature (e.g., 20°C).

-

Add the tissue homogenate or purified enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding the pyruvate solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 x 103 M-1cm-1).

Quantification of this compound and Alanopine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation and quantification of opines in tissue extracts.

Materials:

-

HPLC system with a suitable detector (e.g., UV or fluorescence detector after derivatization)

-

Appropriate HPLC column (e.g., reverse-phase C18)

-

Perchloric acid

-

Neutralizing agent (e.g., potassium carbonate)

-

This compound and alanopine standards

-

Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)

Procedure:

-

Tissue Extraction: Homogenize the tissue sample in cold perchloric acid to precipitate proteins.

-

Neutralization: Centrifuge the homogenate and neutralize the supernatant with a suitable base.

-

Derivatization (if required): For fluorescence detection, derivatize the sample with an agent like OPA.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Separation: Use an appropriate mobile phase gradient to separate this compound and alanopine.

-

Detection and Quantification: Detect the opines using a UV or fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.

Signaling Pathways and Logical Relationships

The metabolic pathways leading to the formation of this compound and alanopine are direct extensions of glycolysis. The following diagrams illustrate these pathways and the logical flow of a typical experimental workflow for studying opine dehydrogenases.

Caption: Metabolic pathway of this compound and alanopine formation in anaerobic glycolysis.

Caption: Experimental workflow for opine dehydrogenase characterization.

Conclusion and Future Directions

This compound and alanopine represent fascinating metabolic adaptations in marine invertebrates, allowing them to thrive in environments with fluctuating oxygen levels. The study of their respective dehydrogenases provides valuable insights into enzyme evolution and the diversity of anaerobic metabolism. For drug development professionals, these unique enzymes could represent novel targets for antiparasitic drugs, particularly against helminths that may utilize similar anaerobic pathways.

Future research should focus on elucidating the regulatory mechanisms that control the expression and activity of this compound and alanopine dehydrogenases. A deeper understanding of the signaling pathways that are activated in response to hypoxia and anoxia will provide a more complete picture of how these organisms manage their energy metabolism under stress. Furthermore, exploring the diversity of opine dehydrogenases across a wider range of marine invertebrates may reveal novel enzymes with unique substrate specificities and kinetic properties.

References

- 1. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Biochemistry, Anaerobic Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. kenstoreylab.com [kenstoreylab.com]

- 7. Alanopine and this compound are novel imino acids produced by a dehydrogenase found in the adductor muscle of the oyster, Crassostrea gigas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. cdnsciencepub.com [cdnsciencepub.com]

No Evidence of Strombine Discovery in New Marine Species

A comprehensive review of scientific literature and public data reveals no documented discovery of the compound strombine in any newly identified marine species. As a result, a technical guide on this specific topic, including quantitative data, experimental protocols, and signaling pathways, cannot be developed at this time.

Extensive searches for primary research articles, scientific reviews, and public databases yielded no reports of the identification of this compound in a novel marine organism. While the discovery of new marine species is an ongoing and fruitful area of research, with hundreds of new organisms being identified annually, the biochemical analyses of these species are often not immediately available or may not focus on the presence of specific compounds like this compound.[1][2][3][4][5]

Research into bioactive compounds from marine invertebrates and microorganisms is a vibrant field, continually uncovering novel molecules with potential applications in medicine and biotechnology.[6][7][8][9][10] However, these studies have not reported the presence of this compound in any newly characterized species.

This compound is a member of the opine family of compounds, which are amino acid derivatives found in a variety of marine invertebrates. While there is research on opines and their related enzymes, such as opine dehydrogenases, this work does not pertain to the discovery of this compound in new species.[11]

Given the absence of foundational scientific evidence for the discovery of this compound in a new marine species, the core requirements of the requested in-depth technical guide—quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled.

Should new research emerge documenting the discovery of this compound in a novel marine species, a comprehensive technical guide could be developed. We will continue to monitor the scientific literature for any such findings.

References

- 1. oceancensus.org [oceancensus.org]

- 2. Ten remarkable new marine species from 2024 - Ocean Decade [oceandecade.org]

- 3. oceanographicmagazine.com [oceanographicmagazine.com]

- 4. New Kids on the Block: Species Discovered by Our Scientists | NOAA Fisheries [fisheries.noaa.gov]

- 5. oceanconservancy.org [oceanconservancy.org]

- 6. Study of marine microorganism metabolites: new resources for bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Equinins as Novel Broad-Spectrum Antimicrobial Peptides Isolated from the Cnidarian Actinia equina (Linnaeus, 1758) [mdpi.com]

- 9. Development of Novel Drugs from Marine Surface Associated Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Bacteria: A Source of Novel Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and biocatalytic characterization of opine dehydrogenases by metagenome mining - PMC [pmc.ncbi.nlm.nih.gov]

Strombine as a Fish Attractant: A Technical Guide

An In-depth Examination of its Role in Chemically Mediated Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine (N-methyl-D-aspartic acid), a quaternary ammonium (B1175870) compound, has been identified as a significant feeding stimulant and attractant for a variety of fish species.[1] Present in high concentrations in the tissues of many marine invertebrates, particularly molluscs and crustaceans, this compound plays a crucial role in the chemical ecology of aquatic environments, guiding fish towards their prey.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role as a fish attractant, detailing its chemical properties, the behavioral responses it elicits, and the putative chemosensory pathways involved. The document synthesizes available quantitative data, outlines relevant experimental protocols, and presents visual representations of key biological and experimental processes to facilitate further research and application in fields such as aquaculture feed development and the design of novel fish attractants.

Introduction to this compound and its Role as a Chemoattractant

Fish rely heavily on their chemical senses, olfaction and gustation, to navigate their environment, locate food, avoid predators, and engage in social behaviors.[3][4][5] Chemical cues, or semiochemicals, are pivotal in mediating these behaviors. Among the vast array of chemical compounds in aquatic ecosystems, a specific group of low molecular weight substances, including amino acids and quaternary amines, have been recognized as potent feeding stimulants.[2][6]

This compound, chemically known as N-methyl-D-aspartic acid, falls into the category of quaternary amines and has been identified as a key feeding stimulant for several fish species.[1] Its prevalence in the tissues of common prey items like molluscs and crustaceans suggests its evolutionary significance as a reliable indicator of food for foraging fish.[1][2] Understanding the mechanisms by which this compound attracts fish holds considerable potential for various applications, including the development of more effective and sustainable aquaculture feeds and the formulation of baits for commercial and recreational fishing.

Quantitative Data on this compound as a Fish Attractant

While specific quantitative data for this compound's attractant properties are not extensively detailed in the readily available literature, its role is often discussed in the context of complex chemical mixtures that stimulate feeding behavior. The efficacy of a chemical attractant is typically evaluated by measuring behavioral responses such as orientation, swimming speed, and ingestion. The following table summarizes the general findings on the classes of compounds that include this compound and their role as feeding stimulants.

| Compound Class | Key Compounds | General Effective Concentrations | Observed Behavioral Responses in Fish | Key References |

| Quaternary Amines | This compound , Betaine, Glycine betaine, Homarine, Trimethylamine oxide | Varies by species and compound; often effective in the micromolar to millimolar range. | Increased swimming activity, orientation towards the chemical source (chemotaxis), initiation of biting and feeding behaviors. | [1][2][7] |

| Amino Acids | Glycine, Alanine, Proline, Arginine, Lysine, Valine, Phenylalanine | Varies by species and compound; often effective in the micromolar to millimolar range. | Potent feeding stimulants, often acting synergistically with other compounds. | [1][2][8] |

| Nucleotides & Nucleosides | Inosine, Inosine 5'-monophosphate (IMP) | Species-specific, can be highly effective at low concentrations. | Strong incitants for biting and ingestion in certain species like turbot. | [1][7] |

Experimental Protocols for Assessing Fish Attractants

The evaluation of chemical substances as fish attractants requires robust and reproducible experimental designs. The following protocols are generalized from standard chemoattraction and feeding behavior assays and can be adapted for the specific investigation of this compound.

Chemotaxis Assays

Chemotaxis assays are designed to quantify the directed movement of an organism in response to a chemical gradient.

Objective: To determine if this compound elicits a chemotactic response in a specific fish species.

Materials:

-

Y-maze or flume tank

-

Test fish, acclimated and fasted

-

This compound solutions of varying concentrations

-

Control solution (e.g., tank water)

-

Video recording and tracking software

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of test concentrations. The control will be the same water used to house the fish.

-

Experimental Setup: Introduce the test fish into the Y-maze or flume tank and allow for an acclimation period.

-

Introduction of Chemical Cue: Introduce the this compound solution into one arm of the Y-maze and the control solution into the other arm at a constant flow rate.

-

Data Collection: Record the fish's movement for a predetermined period. Note the time spent in each arm of the maze, the number of entries into each arm, and the overall swimming activity.[9]

-

Data Analysis: Use video tracking software to analyze the swimming paths and quantify the behavioral parameters.[9] Statistical analysis (e.g., t-test or ANOVA) can be used to determine if there is a significant preference for the arm containing the this compound solution.

Feeding Behavior Assays

These assays assess the ability of a substance to stimulate feeding behavior, such as biting and ingestion.

Objective: To quantify the stimulatory effect of this compound on the feeding behavior of a target fish species.

Materials:

-

Inert, palatable pellets (e.g., casein-based)[7]

-

This compound solutions for incorporating into pellets

-

Control pellets (without this compound)

-

Observation tank

-

Video recording equipment

Methodology:

-

Pellet Preparation: Prepare pellets by incorporating different concentrations of this compound into the inert base. Control pellets should be prepared in the same manner but without the addition of this compound.

-

Experimental Procedure: Introduce a fasted fish into the observation tank. After an acclimation period, introduce a pre-weighed amount of the this compound-laced pellets or control pellets.

-

Data Collection: Record the number of pellets ingested by the fish over a specific time period. The amount of uneaten food can also be collected and weighed.

-

Data Analysis: Compare the consumption of this compound-containing pellets to the control pellets. Statistical analysis can determine the significance of this compound as a feeding stimulant.

Signaling Pathways in Fish Chemoreception

The detection of chemical cues like this compound is mediated by specialized chemosensory systems, primarily olfaction (smell) and gustation (taste).[10] While the specific receptors for this compound have not been definitively identified in most fish species, the general mechanisms of chemoreception are well-understood.

Olfactory Pathway

The olfactory system in fish is highly sensitive and responsible for detecting water-soluble molecules at a distance.[3][11]

Diagram of the General Olfactory Signaling Pathway:

Caption: Generalized olfactory signal transduction pathway in fish.

Gustatory Pathway

The gustatory system, or sense of taste, is involved in the final assessment of food quality before ingestion. Taste receptors in fish are located not only in the mouth but also on external surfaces such as barbels and fins.

Diagram of a Putative Gustatory Signaling Pathway:

Caption: A putative gustatory signal transduction pathway in fish.

Experimental Workflow for this compound Attractant Research

The following diagram illustrates a logical workflow for a research project aimed at characterizing the role of this compound as a fish attractant.

Caption: A comprehensive experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a notable chemical stimulant that plays a significant role in the feeding ecology of many fish species. While its general importance is recognized, there is a clear need for more detailed, species-specific research to quantify its effectiveness and elucidate the precise molecular mechanisms of its detection. Future research should focus on:

-

Concentration-Response Studies: Establishing dose-response curves for this compound in a wider range of commercially and ecologically important fish species.

-

Synergistic Effects: Investigating how this compound interacts with other compounds, such as amino acids, to enhance its attractant properties.

-

Receptor Identification: Utilizing molecular techniques to identify and characterize the specific olfactory and gustatory receptors that bind to this compound.

-

Aquaculture Applications: Translating fundamental research findings into practical applications for the development of sustainable and effective aquaculture feeds.

By advancing our understanding of this compound's role as a fish attractant, we can unlock new opportunities for the sustainable management of aquatic resources and the enhancement of aquaculture production.

References

- 1. researchgate.net [researchgate.net]

- 2. Stimulants of Feeding Behavior in Fish: Analyses of Tissues of Diverse Marine Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olfaction in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fish Olfaction and Homing Research | NOAA Fisheries [fisheries.noaa.gov]

- 6. Chemically stimulated feeding behavior in marine animals : Importance of chemical mixtures and involvement of mixture interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nutrition in Marine Aquaculture. Training Session, Lisbon, 20-30 October 1986 [fao.org]

- 8. EP2315531A1 - Fish feeding stimulant - Google Patents [patents.google.com]

- 9. Quantifying Fish Swimming Behavior in Response to Acute Exposure of Aqueous Copper Using Computer Assisted Video and Digital Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neurobiology of fish olfaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of Opine Pathways in Marine Molluscs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine molluscs, a diverse phylum inhabiting a wide range of oceanic environments, frequently encounter periods of oxygen limitation (hypoxia) or complete absence of oxygen (anoxia). To survive these challenging conditions, they have evolved sophisticated anaerobic metabolic pathways. Unlike vertebrates, which primarily rely on the lactate (B86563) dehydrogenase system, many marine molluscs utilize opine dehydrogenase pathways. These pathways play a crucial role in maintaining redox balance and sustaining ATP production during anaerobic glycolysis. This technical guide provides an in-depth exploration of the core functions of opine pathways in marine molluscs, detailing the enzymes involved, their kinetics, the physiological consequences of their activation, and the signaling cascades that regulate these vital metabolic adaptations.

Core Function of Opine Pathways: Maintaining Redox Balance and Preventing Acidosis

The primary function of opine pathways is to regenerate NAD+ from the NADH produced during glycolysis, a critical step for the continued operation of this central ATP-yielding pathway in the absence of oxygen. This is analogous to the function of lactate dehydrogenase in vertebrates. However, a key advantage of opine formation is that it does not lead to a significant decrease in intracellular pH.[1] The accumulation of lactate can cause a drop in pH, leading to metabolic acidosis and potentially inhibiting the function of key glycolytic enzymes. Opines, being derivatives of amino acids, are weaker acids than lactic acid, thus helping to maintain intracellular pH homeostasis during anaerobiosis.[2]

Opine dehydrogenases (OpDHs) are a group of enzymes that catalyze the reductive condensation of pyruvate (B1213749) with an amino acid to form an opine, oxidizing NADH to NAD+ in the process. The specific opine produced depends on the available amino acid substrate and the specific dehydrogenase present in the tissue. The major opine dehydrogenases found in marine molluscs are:

-

Octopine (B30811) Dehydrogenase (ODH): Utilizes arginine.

-

Alanopine Dehydrogenase (ADH): Utilizes alanine.

-

Strombine Dehydrogenase (SDH): Utilizes glycine.

-

Tauropine Dehydrogenase (TDH): Utilizes taurine.

The general reaction catalyzed by opine dehydrogenases is as follows:

Pyruvate + Amino Acid + NADH + H+ <=> Opine + NAD+ + H2O

The distribution and activity of these dehydrogenases vary significantly among different mollusc species and even between different tissues within the same organism, reflecting adaptations to specific metabolic demands and environmental conditions.

Quantitative Data on Opine Pathways

The following tables summarize key quantitative data related to opine dehydrogenase kinetics and opine accumulation in various marine molluscs under different physiological states.

Table 1: Kinetic Properties of Opine Dehydrogenases in Marine Molluscs

| Species | Enzyme | Tissue | Substrate | Km (mM) | Reference |

| Strombus luhuanus | ODH | Pedal Retractor Muscle | Pyruvate | 0.43 | [3] |

| NADH | 0.02 | [3] | |||

| ADH | Pedal Retractor Muscle | Pyruvate | 0.15 | [3] | |

| NADH | 0.02 | [3] | |||

| Dosidicus gigas | meso-ADH | Mantle | L-alanine | 100 | [4] |

| Sodium Pyruvate | 10 | [4] | |||

| NADH | 0.25 | [4] | |||

| β-ADH | Mantle | β-alanine | 100 | [4] | |

| Sodium Pyruvate | 10 | [4] | |||

| NADH | 0.25 | [4] | |||

| SDH | Mantle | Glycine | 100 | [4] | |

| Sodium Pyruvate | 10 | [4] | |||

| NADH | 0.25 | [4] |

Table 2: Opine and Metabolite Accumulation in Marine Molluscs Under Hypoxia/Anoxia and Recovery

| Species | Condition | Tissue | Metabolite | Concentration Change | Reference |

| Crassostrea virginica | 2h Recovery from Anoxia | Mantle | Alanopine | +1.3 µmol/g | [5] |

| Gill | Alanopine | +0.5 µmol/g | [5] | ||

| Adductor Muscle | Alanopine | +2.0 µmol/g | [5] | ||

| Adductor Muscle | This compound | +2.7 µmol/g | [5] | ||

| Mercenaria mercenaria | 12-24h Anoxia | Adductor Muscle | Alanopine | <1 µmol/g | [6] |

| Adductor Muscle | This compound | <1 µmol/g | [6] |

Table 3: Gene Expression Changes of Opine Dehydrogenase Under Hypoxia

| Species | Condition | Tissue | Gene | Fold Change in Expression | Reference |

| Mytilus galloprovincialis | 24h & 72h Hypoxia | Gills | OcDH | +3 | [7][8][9] |

| (2.2 mg O2/L) |

Experimental Protocols

Spectrophotometric Assay for Opine Dehydrogenase Activity

This protocol is adapted from established methods for measuring ODH and ADH activity and can be modified for other opine dehydrogenases by substituting the appropriate amino acid substrate.

a. Tissue Homogenization:

-

Excise the tissue of interest (e.g., adductor muscle, gills, mantle) from the mollusc on ice.

-

Weigh the tissue and homogenize in 5-10 volumes of ice-cold extraction buffer (e.g., 50 mM imidazole-HCl, pH 7.0, containing 1 mM EDTA, 5 mM EGTA, and 1 mM dithiothreitol).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

b. Assay Mixture (for a 1 ml final volume):

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Pyruvate (final concentration 1-5 mM)

-

Amino Acid (e.g., L-arginine for ODH, L-alanine for ADH; final concentration 50-100 mM)

-

NADH (final concentration 0.15 mM)

-

Tissue extract (add a volume that gives a linear rate of absorbance change)

c. Procedure:

-

Combine the assay buffer, pyruvate, and amino acid in a cuvette and incubate at a constant temperature (e.g., 25°C).

-

Add the tissue extract and mix.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the enzyme activity.

Quantification of Opines by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of opines from mollusc tissue.

a. Tissue Extraction:

-

Freeze-dry the mollusc tissue sample to determine its dry weight.

-

Homogenize the dried tissue in a solution of 6% perchloric acid.

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with a solution of 3 M K2CO3.

-

Centrifuge again to remove the precipitated potassium perchlorate.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of a low pH buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for separation.

-

Detection: Opines can be detected using pre- or post-column derivatization with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection. Alternatively, mass spectrometry (LC-MS) can be used for more specific and sensitive detection.

-

Quantification: Opine concentrations are determined by comparing the peak areas of the samples to those of known standards.

Signaling Pathways and Regulation

The activation of opine pathways during hypoxia is a tightly regulated process involving complex signaling cascades.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Opine Dehydrogenase Gene Expression

A key regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and subsequently targeted for degradation by the proteasome. During hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. Studies on Mytilus galloprovincialis have shown a significant increase in the expression of the octopine dehydrogenase (OcDH) gene during hypoxia.[7][8][9] This suggests that HIF-1α may directly or indirectly regulate the transcription of OpDH genes, leading to an increased capacity for anaerobic glycolysis.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals into cellular responses, including the response to environmental stress. In marine molluscs, the p38-MAPK pathway has been shown to be activated in response to hypoxia.[10] While the direct link between p38-MAPK activation and the regulation of opine pathways is still under investigation, it is plausible that this pathway plays a role in the overall metabolic reprogramming that occurs during oxygen deprivation, potentially influencing the expression or activity of opine dehydrogenases.

Calcium/Calmodulin Signaling

Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. In marine molluscs, calmodulin, a calcium-binding protein, is involved in calcium homeostasis, which is crucial for processes like shell formation.[11] While direct evidence linking Ca2+/calmodulin signaling to the regulation of opine pathways is limited, the intricate interplay between calcium signaling and cellular metabolism suggests a potential regulatory role, particularly in the context of muscle contraction and energy demand during hypoxia.

Visualizations

Opine Metabolic Pathways

Caption: Generalized opine metabolic pathways in marine molluscs.

Experimental Workflow for Opine Dehydrogenase Activity Assay

Caption: Workflow for spectrophotometric opine dehydrogenase assay.

Logical Relationship of Hypoxia Signaling to Opine Pathway Regulation

Caption: Hypothesized signaling cascade regulating opine pathways under hypoxia.

Conclusion and Future Directions

Opine pathways are a cornerstone of anaerobic metabolism in a wide array of marine molluscs, enabling them to thrive in environments with fluctuating oxygen levels. The diversity of opine dehydrogenases and their tissue-specific expression patterns highlight the remarkable metabolic plasticity of this phylum. Understanding the intricate regulation of these pathways, from gene expression to enzyme kinetics, is crucial for predicting how these organisms will respond to ongoing environmental changes, such as the expansion of oceanic oxygen minimum zones.

For drug development professionals, the unique enzymes of the opine pathways present potential targets. Inhibitors of these enzymes could be explored as selective agents against parasitic molluscs or for other biomedical applications. Further research, particularly in the areas of proteomics and metabolomics, will undoubtedly uncover more detailed insights into the regulation and function of these fascinating metabolic adaptations, paving the way for novel applications in aquaculture, environmental monitoring, and biotechnology.

References

- 1. Indexing metadata [journals.rcsi.science]

- 2. researchgate.net [researchgate.net]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. library.lsmu.lt [library.lsmu.lt]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. kenstoreylab.com [kenstoreylab.com]

- 7. Expression of Pyruvate Kinase, Malate and Octopine Dehydrogenase Genes in the Gills of the Mediterranean Mussel <i>Mytilus galloprovincialis</i> (Lamarck, 1819) under Conditions of Hypoxia and Reoxygenation - ProQuest [proquest.com]

- 8. Expression of pyruvate kinase, malate and octopine dehydrogenase genes in the gills of the Mediterranean mussel Mytilus galloprovincialis (Lamarck, 1819) under conditions of hypoxia and reoxygenation - Lantushenko - Biology Bulletin [journals.rcsi.science]

- 9. Expression of Pyruvate Kinase, Malate and Octopine Dehydrogenase Genes in the Gills of the Mediterranean Mussel Mytilus galloprovincialis (Lamarck, 1819) under Conditions of Hypoxia and Reoxygenation | Semantic Scholar [semanticscholar.org]

- 10. Analysis of signal transduction pathways during anoxia exposure in a marine snail: a role for p38 MAP kinase and downstream signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Calmodulin regulates the calcium homeostasis in mantle of Crassostrea gigas under ocean acidification [frontiersin.org]

An In-Depth Technical Guide to the Chemical Structure and Properties of Strombine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strombine, a naturally occurring imino acid found predominantly in marine invertebrates, plays a crucial role in anaerobic metabolism and cellular regulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside insights into its potential as a cytoprotective agent. This document is intended to serve as a valuable resource for researchers in marine biology, biochemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2S)-2-(carboxymethylamino)propanoic acid, is an L-alanine derivative where a carboxymethyl group has replaced one of the amino hydrogens. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₉NO₄ | |

| Molecular Weight | 147.13 g/mol | |

| IUPAC Name | (2S)-2-(carboxymethylamino)propanoic acid | |

| CAS Number | 56857-47-7 | |

| Synonyms | N-(carboxymethyl)-L-alanine, 2-methyliminodiacetic acid | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | |

| pKa | Not explicitly available, but expected to have two acidic pKa values for the carboxyl groups and one basic pKa for the secondary amine. | |

| LogP | -2.9 (calculated) |

Biological Role and Mechanism of Action

This compound is a prominent member of a class of compounds known as opines, which are derivatives of amino acids. In marine invertebrates, particularly mollusks, this compound plays a vital role in energy metabolism under anaerobic conditions.

Role in Anaerobic Glycolysis

During periods of oxygen deprivation (anoxia or hypoxia), many marine invertebrates switch to anaerobic glycolysis to maintain ATP production. A key challenge in this process is the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of the glycolytic pathway. This compound dehydrogenase, an NADH-dependent oxidoreductase, catalyzes the reductive condensation of pyruvate (B1213749) (the end-product of glycolysis) and glycine (B1666218) to form this compound. This reaction serves to regenerate NAD⁺, thus allowing glycolysis to proceed and sustain the organism during anaerobic stress.

Caption: Enzymatic synthesis of this compound.

Osmoregulation

Opines, including this compound, are known to function as osmolytes in some marine organisms. These small, soluble organic molecules can accumulate to high concentrations within cells without significantly perturbing protein function. By adjusting the intracellular concentration of osmolytes like this compound, marine invertebrates can maintain osmotic balance with their surrounding seawater, which is particularly important in environments with fluctuating salinity.

Potential Cytoprotective and Antioxidant Effects

While direct evidence for this compound's antioxidant and cytoprotective properties is still emerging, related opine compounds have demonstrated such activities. The structural features of this compound, including the secondary amine and carboxyl groups, suggest it may possess radical scavenging capabilities. Further research is warranted to explore the potential of this compound to protect cells from oxidative damage, a common consequence of environmental stress and various disease states.

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common and efficient method for the synthesis of this compound is through the reductive amination of a pyruvate derivative with glycine.

Materials:

-

Sodium pyruvate

-

Glycine

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent

Procedure:

-

Dissolve sodium pyruvate and glycine in methanol.

-

Adjust the pH of the solution to approximately 6-7 using dilute HCl.

-

Add sodium cyanoborohydride to the reaction mixture in portions while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench any remaining reducing agent by adding acetone.

-

Remove the methanol under reduced pressure.

-

Redissolve the residue in water and acidify with HCl to a pH of approximately 2-3.

-

Extract the aqueous solution with dichloromethane to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of this compound (approximately 3-4) using NaOH to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for this compound synthesis.

Purification of this compound (Ion-Exchange Chromatography)

Ion-exchange chromatography is a suitable method for the purification of this compound, leveraging its amphoteric nature.

Materials:

-

Crude this compound sample

-

Strong cation exchange resin (e.g., Dowex 50W)

-

Ammonia (B1221849) solution (e.g., 0.1 M)

-

Formic acid or acetic acid for pH adjustment

-

Deionized water

Procedure:

-

Prepare a column with the strong cation exchange resin and equilibrate it with deionized water.

-

Dissolve the crude this compound sample in a minimal amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with formic acid.

-

Load the sample onto the column. At this pH, this compound will be positively charged and bind to the resin.

-

Wash the column with deionized water to remove any unbound, neutral, or anionic impurities.

-

Elute the bound this compound from the column using a dilute solution of ammonia (e.g., 0.1 M). The basic solution will deprotonate the amino group of this compound, reducing its affinity for the cation exchange resin.

-

Collect the fractions containing this compound.

-

Monitor the fractions for the presence of this compound using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC).

-

Pool the pure fractions and remove the ammonia and water by lyophilization to obtain the purified this compound.

Analysis and Quantification of this compound

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The expected ¹H NMR spectrum in D₂O would show characteristic signals for the methyl group (a doublet), the methine proton (a quartet), and the methylene (B1212753) protons of the carboxymethyl group (two doublets of doublets due to diastereotopicity). The ¹³C NMR spectrum would show distinct resonances for the two carboxyl carbons, the methine carbon, the methylene carbon, and the methyl carbon.

3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for the quantification of this compound in biological samples.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A typical mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to achieve optimal separation from other components in a biological matrix.

Detection:

-

This compound lacks a strong chromophore, making direct UV detection at low wavelengths (e.g., 210 nm) a common approach.

-

For enhanced sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) can be employed, followed by fluorescence detection.

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Conclusion and Future Directions

This compound is a fascinating molecule with a well-established role in the metabolic adaptations of marine invertebrates to their environment. Its chemical properties and biological functions make it a subject of interest for further investigation. Future research should focus on elucidating the full spectrum of its physiological effects, including its potential as a cytoprotective and antioxidant agent. The development of robust and scalable synthetic and purification protocols will be crucial for enabling these studies and exploring the potential applications of this compound and its derivatives in fields such as cryopreservation and drug development. The detailed experimental methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this important marine metabolite.

Strombine: A Key Biomarker for Anaerobic Metabolism in Marine Invertebrates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the realm of cellular metabolism, the response to oxygen deprivation (hypoxia or anoxia) is a critical survival mechanism. While lactate (B86563) is the well-known end product of anaerobic glycolysis in vertebrates, many marine invertebrates utilize an alternative pathway, producing a class of compounds known as opines. Strombine, a derivative of the amino acid glycine (B1666218) and pyruvate (B1213749), is a prominent opine that serves as a significant marker for anaerobic metabolism in these organisms. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biochemical synthesis, analytical quantification methods, and the physiological implications of its accumulation. This document is intended for researchers, scientists, and drug development professionals investigating metabolic pathways, stress responses in marine organisms, and potential therapeutic targets related to anaerobic metabolism.

The Biochemical Basis of this compound Production

Under anaerobic conditions, the regeneration of NAD+ is crucial for the continued operation of glycolysis. In many marine invertebrates, this is achieved through the reductive condensation of pyruvate with an amino acid, a reaction catalyzed by opine dehydrogenases. This compound is synthesized from pyruvate and glycine in a reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22).[1] This process is analogous to the formation of lactate from pyruvate by lactate dehydrogenase in vertebrates.

The overall reaction is as follows:

Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H₂O

This reaction serves to maintain the redox balance (NADH/NAD+ ratio) within the cytoplasm, allowing for sustained ATP production through glycolysis during periods of oxygen limitation.[2] The accumulation of this compound, therefore, is a direct indicator of a shift towards anaerobic metabolism.

Signaling Pathway for this compound Synthesis

The regulation of anaerobic metabolism in marine invertebrates is a complex process. A key transcription factor involved in the response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4][5][6][7][8][9][10][11] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it upregulates the expression of genes involved in anaerobic metabolism, including those encoding glycolytic enzymes. While direct evidence for HIF-1α regulation of the this compound dehydrogenase gene is still emerging, its central role in orchestrating the hypoxic response strongly suggests its involvement in the upregulation of the opine synthesis pathway.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. HIF-1α interacting with miR-2013-3p regulates pathogen-induced energy production changes via targeting glutamate dehydrogenase in the sea urchin Strongylocentrotus intermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxygen-dependent distinct expression of hif-1α gene in aerobic and anaerobic tissues of the Amazon Oscar, Astronotus crassipinnis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hypoxia-inducible gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Inducible Factor 1-Alpha (HIF-1α): An Essential Regulator in Cellular Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene Expression Profiling of the Hypoxia Signaling Pathway in Hypoxia-Inducible Factor 1α Null Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Gene Expression under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Hypoxia on Gene Expression in Cell Populations Involved in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Strombine in Tissue using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the quantification of strombine in biological tissue samples, particularly from marine invertebrates. This compound, an opine formed during anaerobic metabolism, is a key indicator of physiological stress. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with either fluorometric or UV detection. The protocol provides a comprehensive guide for researchers, encompassing tissue preparation, chromatographic separation, and data analysis. This method is suitable for applications in marine biology, physiology, and drug development research where monitoring anaerobic metabolic pathways is crucial.

Introduction

This compound (N-(carboxymethyl)-D-alanine) is an amino acid derivative, classified as an opine, which accumulates in the tissues of many marine invertebrates, such as bivalves and gastropods, during periods of anaerobiosis. It is synthesized by the reductive condensation of pyruvate (B1213749) and glycine. The concentration of this compound in tissues serves as a reliable biomarker for the extent and duration of environmental or functional hypoxia. Accurate quantification of this compound is therefore essential for studies on metabolic stress and adaptation in these organisms.

This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using HPLC. The primary method described is based on a well-established procedure involving perchloric acid extraction followed by HPLC separation.[1] Alternative chromatographic approaches are also discussed.

Metabolic Context of this compound

During anaerobic conditions, when oxygen supply is insufficient for aerobic respiration, many invertebrates utilize alternative metabolic pathways to maintain ATP production. Opine dehydrogenases catalyze the formation of opines, such as this compound and alanopine (B6598112), using pyruvate and an amino acid. This process serves to regenerate NAD+ from NADH, allowing glycolysis to continue.

Caption: Anaerobic formation of this compound.

Experimental Protocol

This protocol is adapted from established methods for opine analysis in marine invertebrate tissues.[1][2]

Materials and Reagents

-

This compound standard (CAS 4408-64-4)

-

Perchloric acid (HClO4), 0.6 M, ice-cold

-

Potassium hydroxide (B78521) (KOH), 2 M

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Phosphoric acid or Formic acid[3]

-

o-phthaldialdehyde (OPA)

-

Sodium hypochlorite (B82951) (NaOCl)

-

Tissue homogenizer (e.g., Bullet Blender, Polytron)

-

Centrifuge (refrigerated)

-

Syringe filters (0.22 µm)

-

HPLC system with pump, injector, column oven, and detector (Fluorescence or UV)

-

HPLC column (C18 reverse-phase or cation-exchange)

Sample Preparation: Perchloric Acid Extraction

-

Tissue Excision: Rapidly excise the tissue of interest (e.g., muscle, gill) and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

-

Homogenization: Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube. Add 10 volumes of ice-cold 0.6 M perchloric acid (e.g., 1 mL for 100 mg of tissue).

-